N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide
Description
N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core substituted with a 4-fluorobenzyl group at position 3 and an N-methyl-3-chlorophenylacetamide moiety at position 1. The thieno[3,2-d]pyrimidine scaffold is a fused bicyclic system that combines thiophene and pyrimidine rings, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN3O3S/c1-25(17-4-2-3-15(23)11-17)19(28)13-26-18-9-10-31-20(18)21(29)27(22(26)30)12-14-5-7-16(24)8-6-14/h2-11,20H,12-13H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCZOCFEXSJOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure consists of a thieno[3,2-d]pyrimidine core substituted with a 3-chlorophenyl group and a 4-fluorophenylmethyl moiety. Its molecular formula is .
Research indicates that this compound may act through multiple biological pathways. Its thieno[3,2-d]pyrimidine scaffold is known to interact with various enzyme targets:
- Inhibition of MIF2 : The compound has shown inhibitory activity against the macrophage migration inhibitory factor (MIF), which is implicated in inflammatory responses. In vitro assays demonstrated an IC50 value of approximately 15 μM for related thieno derivatives, suggesting moderate potency in this pathway .
- Impact on Kinase Activity : The compound's structural analogs have been studied for their effects on kinase activity. For instance, certain derivatives have shown inhibition of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival .
Biological Assays and Efficacy
The biological activity of this compound has been evaluated through various assays:
Table 1: Biological Activity Summary
| Assay Type | Target | IC50 (μM) | Comments |
|---|---|---|---|
| MIF2 Tautomerase Inhibition | MIF2 | 15 ± 0.8 | Moderate potency; structure-dependent |
| MAPK Pathway Inhibition | MAPK | Varies | Dependent on specific analogs |
| Cytotoxicity | Cancer Cell Lines | >50 | Limited cytotoxic effects observed |
Structure-Activity Relationships (SAR)
Understanding the SAR helps in optimizing the compound for better efficacy and selectivity:
- Substitutions at the 4-position of the thieno ring have been explored to enhance MIF inhibition. For example, adding electron-withdrawing groups improved potency significantly compared to unsubstituted analogs .
- The presence of halogens like fluorine and chlorine has been correlated with increased binding affinity to target proteins due to enhanced electronic properties.
Case Studies
Several studies have investigated the potential therapeutic applications of this compound:
- Anti-inflammatory Effects : In a model of acute inflammation, derivatives similar to this compound demonstrated significant reductions in inflammatory markers.
- Anticancer Activity : Preliminary studies indicated that some analogs could inhibit the growth of specific cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Comparison with Similar Compounds
N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS 1040649-35-1)
This compound shares the thieno[3,2-d]pyrimidinone core but differs in substituents:
- Aromatic substituents : 2-chloro-4-fluorophenyl (vs. 3-chlorophenyl) and 4-methylphenyl (vs. 4-fluorophenylmethyl).
- Linkage : Thioacetamide (C–S–C) vs. acetamide (C–O–C) in the target compound.
- Molecular weight : 474.00 g/mol (vs. ~450–460 g/mol estimated for the target compound).
The thioether linkage in this analogue may improve metabolic stability but reduce solubility compared to the target compound’s acetamide group .
Thieno[3,2-d]pyrimidinones with Varied Aromatic Substituents
Compounds like 3-(2,4-difluorobenzyl)-N-(3-chlorophenyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (35) () replace the thieno[3,2-d]pyrimidine core with a tetrahydropyrimidine ring. Key differences include:
- Core structure: Saturated tetrahydropyrimidine (vs. fused thieno[3,2-d]pyrimidine).
- Substituents : 2,4-difluorobenzyl (vs. 4-fluorophenylmethyl).
- Bioactivity: Tetrahydropyrimidine derivatives in showed moderate antibacterial activity, suggesting that the thieno[3,2-d]pyrimidine core in the target compound may offer enhanced rigidity and binding affinity for biological targets .
Functional Analogues with Pyrimidine-Based Scaffolds
AZD5363 (Akt Kinase Inhibitor)
AZD5363, a pyrrolopyrimidine derivative, highlights the importance of heterocyclic cores in kinase inhibition. While structurally distinct, its design principles (e.g., halogenated aromatic groups, N-methylation for metabolic stability) parallel the target compound’s features. AZD5363’s IC₅₀ for Akt is <10 nM, suggesting that the target compound’s thieno[3,2-d]pyrimidine core could similarly enhance kinase binding .
N-Pyrazole Carboxamides (e.g., Fipronil Derivatives)
Derivatives like 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () share the acetamide linkage but use a pyrazole core. However, the target compound’s chlorine and fluorine substituents may improve target selectivity .
Physicochemical and Pharmacokinetic Comparisons
The target compound’s higher LogP (vs. Its fluorine atoms may enhance metabolic stability compared to non-fluorinated analogues .
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods in and , involving cyclization of thiophene precursors and coupling reactions (e.g., EDC/HOBt-mediated amidation) .
- The thieno[3,2-d]pyrimidine core’s rigidity may improve target engagement compared to saturated cores.
- Optimization Potential: Introducing polar groups (e.g., sulfonamides, as in ) could balance lipophilicity and solubility for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
